molecular formula C11H18N2O2 B1396855 4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine CAS No. 927672-74-0

4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine

Cat. No. B1396855
M. Wt: 210.27 g/mol
InChI Key: ZVONEWZCSGCSMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a Claisen-Schmidt reaction between 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde and various acetophenone derivatives. This reaction yields novel (E)-1-(aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl) prop-2-en-1-ones . Subsequent cyclocondensation reactions with hydrazine hydrate lead to the formation of 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes .

Scientific Research Applications

1. Metabolic Pathways and Identification of Urinary Metabolites

  • The metabolism of phenethylamine derivatives, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in rats to identify urinary metabolites and understand metabolic pathways. These studies are crucial for understanding the biotransformation of related compounds like 4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine in living organisms (Kanamori et al., 2002).

2. Toxicological Analysis and Detection in Biological Samples

  • High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been employed to detect and quantify similar compounds in serum and urine in cases of intoxication. This method is essential for the toxicological analysis and detection of phenethylamine derivatives in biological samples (Poklis et al., 2014).

3. Synthesis and Characterization for Optoelectronic Devices

  • Novel triarylamine-based derivatives with dimethylamino substituents have been synthesized for investigating optical and electrochromic behaviors, suggesting potential applications in optoelectronic devices (Wu et al., 2019).

4. Study of Psychotropic or Toxic Effects

  • Understanding the kinetics of drug partitioning between blood and brain in rats has been crucial for assessing the psychotropic or toxic effects of phenethylamine derivatives. This research provides insights into the effects of related compounds like 4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine on the brain (Rohanová et al., 2008).

5. Redox Properties in Chemical Synthesis

  • The redox properties of compounds containing triarylamine groups with dimethylamino substituents have been studied for their application in the synthesis of various chemical entities. This research is significant for understanding the redox behavior of similar molecules (Tsuji et al., 1999).

properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-13(2)6-7-15-9-4-5-10(12)11(8-9)14-3/h4-5,8H,6-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVONEWZCSGCSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine

Synthesis routes and methods I

Procedure details

A mixture of [2-(3-Methoxy-4-nitrophenoxy)ethyl]dimethylamine (1.0 g, 4.2 mmol) and 5% Pd—C (0.2 g) in ethyl acetate (75 mL) was shaken under 50 psi of hydrogen for 24 hours. The mixture was filtered through Celite and evaporated, providing 0.80 g of the product as a light gold oil, in 91% yield: 1H NMR (CDCl3) δ 2.33 (s, 6H), 2.69 (t, J=5.8 Hz, 2H), 3.82 (s, 3H), 4.00 (t, J=5.8 Hz, 2H), 6.35 (dd, J=8.3 Hz, J=2.6 Hz, 1H), 6.50 (d, J=2.6 Hz, 1H), 6.63 (d, J=8.3 Hz, 1H).
Quantity
1 g
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reactant
Reaction Step One
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75 mL
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Quantity
0.2 g
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catalyst
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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